叔丁基(4-氰基吡啶-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

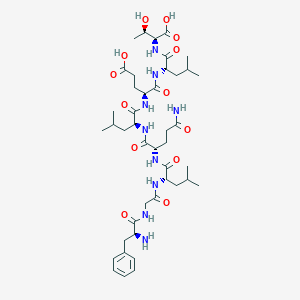

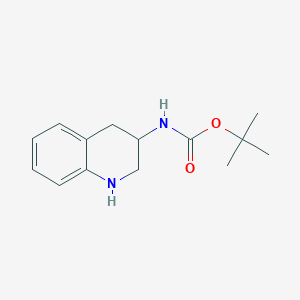

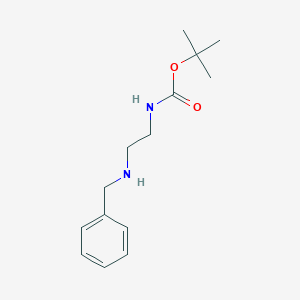

Tert-Butyl (4-cyanopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C11H13N3O2 and its molecular weight is 219.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality tert-Butyl (4-cyanopyridin-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-cyanopyridin-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽类化合物的合成

叔丁基(4-氰基吡啶-2-基)氨基甲酸酯: 广泛用于肽类化合物的合成。 它的Boc基团作为胺的保护基团,允许氨基酸的顺序添加,而不会发生不必要的反应 。该化合物在固相肽合成中特别有用,它可以保护氨基,同时在分子的不同位点进行其他反应。

化学选择性N-叔丁氧羰基化

该化合物用作化学选择性N-叔丁氧羰基化试剂。 它对保护胺具有高度选择性,这在多步有机合成中至关重要,在多步有机合成中,特定官能团必须免受某些反应的影响 。这种选择性有利于具有多个反应位点的复杂有机分子的合成。

医药中间体

作为一种中间体,2-(BOC-氨基)-4-氰基吡啶在制药行业中起着重要作用。它参与了各种药物分子的生产,特别是那些结构中包含吡啶环的药物分子。 氰基和Boc保护的氨基提供了用于进一步化学修饰的官能化点 。

材料科学应用

在材料科学中,该化合物可以用来将含氮杂环引入聚合物中,从而增强其热稳定性和电子导电性等性能。 Boc基团可以在聚合后去除,露出可以交联或进一步反应以修饰材料性能的游离胺 。

催化

叔丁基(4-氰基吡啶-2-基)氨基甲酸酯: 在催化研究中也很重要。吡啶部分可以作为金属催化剂的配体,影响催化过程的活性和选择性。 这在开发用于有机转化的新型催化体系中尤其重要 。

环境化学

在环境化学中,该化合物用于研究含氮有机化合物的降解。 它的Boc基团允许在降解研究中跟踪含胺的污染物,有助于了解它们在环境中的归宿和转化 。

作用机制

Target of Action

Tert-Butyl (4-cyanopyridin-2-yl)carbamate, also known as 2-(BOC-AMINO)-4-CYANOPYRIDINE, is primarily used as a protecting group for amines in organic synthesis . The compound’s primary targets are therefore amines , particularly aromatic and aliphatic amines .

Mode of Action

The compound acts as a chemoselective tert-butoxycarbonylation reagent . It interacts with its targets (amines) by attaching a tert-butoxycarbonyl (BOC) group to the amine, thereby protecting it from reacting with other reagents in subsequent steps of the synthesis . This protection can be reversed by mild acidolysis .

Biochemical Pathways

The compound is involved in the tert-butoxycarbonylation pathway . This pathway involves the addition of a BOC group to an amine, protecting it for further reactions. The BOC group can be removed later in the synthesis process, allowing the amine to participate in subsequent reactions .

Pharmacokinetics

It’s important to note that the compound should be stored in a dry environment at 2-8°c to maintain its stability and efficacy .

Result of Action

The result of the compound’s action is the protection of amines from unwanted reactions during organic synthesis . This allows for more complex molecules to be synthesized with a high degree of control over the reactions that take place .

Action Environment

The compound’s action, efficacy, and stability can be influenced by several environmental factors. For instance, the reaction is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . The BOC carrier is easily recyclable, which has great application prospects for industrial production . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

属性

IUPAC Name |

tert-butyl N-(4-cyanopyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQSFIWCKUKWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590732 |

Source

|

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-78-1 |

Source

|

| Record name | 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-cyanopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B152962.png)

![MORPHOLINE, 2-[(CYCLOPENTYLOXY)METHYL]- (9CI)](/img/structure/B152972.png)